![molecular formula C22H23Cl2N3O B14151522 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide CAS No. 306732-56-9](/img/structure/B14151522.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide: is a complex organic compound with a cyclopropane ring and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide involves multiple steps. The starting materials typically include cyclopropanecarboxylic acid derivatives and various reagents to introduce the dichloroethenyl and diazenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring and the diazenyl group.
Reduction: Reduction reactions can target the dichloroethenyl group, converting it to a less oxidized state.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create more complex molecules for various applications.
Biology: In biological research, the compound may be used to study the effects of cyclopropane derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
- 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
- 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid ethyl ester
- 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid methyl ester
Comparison: Compared to these similar compounds, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide has a more complex structure due to the presence of the diazenyl group. This additional functional group can confer unique properties, such as increased reactivity or specificity in biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
306732-56-9 |
|---|---|
Molecular Formula |
C22H23Cl2N3O |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C22H23Cl2N3O/c1-13-7-5-6-8-18(13)27-26-15-9-10-17(14(2)11-15)25-21(28)20-16(12-19(23)24)22(20,3)4/h5-12,16,20H,1-4H3,(H,25,28) |
InChI Key |
ACOYDVICKLLXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]](/img/structure/B14151453.png)
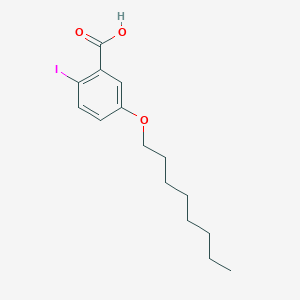
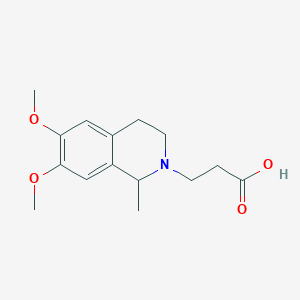

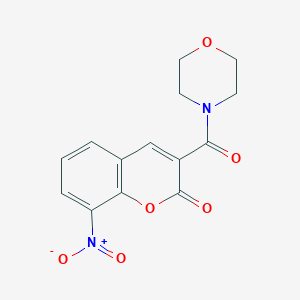
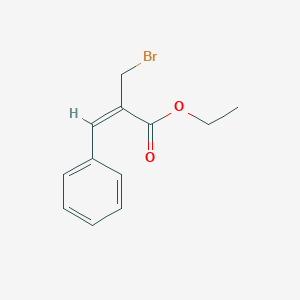
![(3aR,5R,6R,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14151490.png)
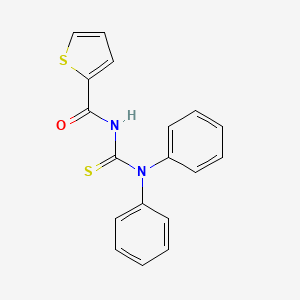
![N'-[(E)-(3-chlorophenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14151496.png)
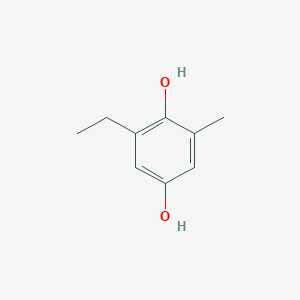
![N-Methyl-N-[2-methyl-1-(methylsulfanyl)propyl]-N'-(4-nitrophenyl)urea](/img/structure/B14151515.png)
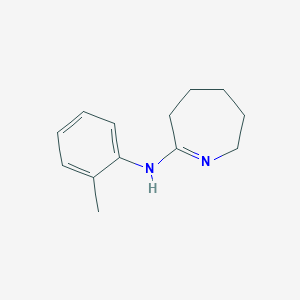
![11-[4-(3-Hydroxy-3-methylbut-1-yn-1-yl)phenoxy]undecan-1-ol](/img/structure/B14151537.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)
